molecular formula C22H17FNO3- B13056184 (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate

Cat. No.: B13056184
M. Wt: 362.4 g/mol
InChI Key: GDTZNOIUZXZGQW-UHFFFAOYSA-M
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Description

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a cyclopropyl ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.

    Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the furan-2-carboxylate moiety: This step involves the reaction of appropriate furan derivatives with carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate
  • (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate

Uniqueness

(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17FNO3-

Molecular Weight

362.4 g/mol

IUPAC Name

3-[[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino]furan-2-carboxylate

InChI

InChI=1S/C22H18FNO3/c1-13-2-4-14(5-3-13)17-12-18(17)20(15-6-8-16(23)9-7-15)24-19-10-11-27-21(19)22(25)26/h2-11,17-18H,12H2,1H3,(H,25,26)/p-1

InChI Key

GDTZNOIUZXZGQW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=NC3=C(OC=C3)C(=O)[O-])C4=CC=C(C=C4)F

Origin of Product

United States

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